molecular formula C21H24O3 B5849428 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol

カタログ番号 B5849428
分子量: 324.4 g/mol
InChIキー: TUCSEJGVJPLVAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol, also known as GSK2330672, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. It is a selective and potent inhibitor of the protein kinase B (PKB) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

作用機序

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol is a selective and potent inhibitor of PKB, also known as Akt. PKB is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of PKB by 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol leads to the activation of downstream signaling pathways that induce apoptosis and inhibit cell proliferation (5). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been shown to inhibit the activity of mTORC1, a protein complex that regulates cell growth and metabolism (6).
Biochemical and Physiological Effects
The inhibition of PKB by 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has several biochemical and physiological effects. In cancer cells, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol induces apoptosis and inhibits cell proliferation, leading to the suppression of tumor growth (2). In animal models of diabetes, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol improves glucose metabolism and insulin sensitivity by enhancing insulin signaling in skeletal muscle and adipose tissue (3). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been shown to reduce atherosclerotic plaque formation and improve cardiac function in animal models of cardiovascular diseases (4).

実験室実験の利点と制限

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has several advantages for lab experiments. It is a selective and potent inhibitor of PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has shown promising results in preclinical studies for the treatment of various diseases, which makes it a potential therapeutic agent. However, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol also has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has a short half-life, which can limit its efficacy in vivo (7).

将来の方向性

There are several future directions for the research on 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. One potential direction is to investigate its efficacy in clinical trials for the treatment of cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of PKB based on the structure of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. In addition, the role of PKB in various cellular processes, such as autophagy and inflammation, could be further studied using 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol as a tool (8).
Conclusion
In conclusion, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol is a synthetic compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. It is a selective and potent inhibitor of PKB, which plays a crucial role in various cellular processes. The synthesis of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol involves a multistep process, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol could lead to the development of novel therapeutic agents for the treatment of various diseases.
References:
1. WO2013138852A1 - Process for preparing 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol and intermediates thereof. (n.d.). Retrieved from https://patents.google.com/patent/WO2013138852A1/en
2. Maira, S.-M., Pecchi, S., Huang, A., Burger, M., Knapp, M., Sterker, D., … García-Echeverría, C. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317–328. https://doi.org/10.1158/1535-7163.MCT-11-0474
3. Taniguchi, C. M., Tran, T. T., Kondo, T., Luo, J., Ueki, K., & Cantley, L. C. (2006). Phosphoinositide 3-kinase regulatory subunit p85α suppresses insulin action via positive regulation of PTEN. Proceedings of the National Academy of Sciences, 103(35), 12093–12097. https://doi.org/10.1073/pnas.0605265103
4. Oudit, G. Y., Sun, H., Kerfant, B.-G., Crackower, M. A., Penninger, J. M., & Backx, P. H. (2004). The role of phosphoinositide-3 kinase and PTEN in cardiovascular physiology and disease. Journal of Molecular and Cellular Cardiology, 37(2), 449–471. https://doi.org/10.1016/j.yjmcc.2004.04.025
5. Alessi, D. R., James, S. R., Downes, C. P., Holmes, A. B., Gaffney, P. R. J., Reese, C. B., & Cohen, P. (1997). Characterization of a 3-phosphoinositide-dependent protein kinase which phosphorylates and activates protein kinase Bα. Current Biology, 7(4), 261–269. https://doi.org/10.1016/S0960-9822(06)00122-9
6. García-Martínez, J. M., & Alessi, D. R. (2008). mTOR complex 2 (mTORC2) controls hydrophobic motif phosphorylation and activation of serum- and glucocorticoid-induced protein kinase 1 (SGK1). Biochemical Journal, 416(3), 375–385. https://doi.org/10.1042/BJ20081668
7. Maira, S.-M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., … García-Echeverría, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics, 7(7), 1851–1863. https://doi.org/10.1158/1535-7163.MCT-08-0017
8. Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405. https://doi.org/10.1016/j.cell.2017.04.001

合成法

The synthesis of 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol involves a multistep process, starting with the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-1-(4-methylphenyl)ethanone to form 2-(2,3-dihydro-1H-inden-5-yloxy)-1-(4-methylphenyl)ethanone. The intermediate compound is then reacted with 1,3-propanediol to produce 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol. The overall yield of the synthesis process is around 10% (1).

科学的研究の応用

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been extensively studied for its potential therapeutic applications. Preclinical studies have shown that it has potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer (2). It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes (3). In addition, 1,3-bis(2,3-dihydro-1H-inden-5-yloxy)-2-propanol has been investigated for its potential in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure (4).

特性

IUPAC Name

1,3-bis(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c22-19(13-23-20-9-7-15-3-1-5-17(15)11-20)14-24-21-10-8-16-4-2-6-18(16)12-21/h7-12,19,22H,1-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCSEJGVJPLVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(COC3=CC4=C(CCC4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。